3-(4-bromophenyl)-4-methyl-1H-pyrazole
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Overview
Description
3-(4-Bromophenyl)-4-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 4-bromophenyl group and a methyl group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-4-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate then reacts with 4-methyl-3-penten-2-one under acidic conditions to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of dihydropyrazoles.
Scientific Research Applications
3-(4-Bromophenyl)-4-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: Investigated for its role in modulating biological pathways and enzyme activities.
Material Science: Utilized in the synthesis of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activities by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the modifications made to the pyrazole scaffold .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
3-(4-Bromophenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenyl group enhances its reactivity in substitution reactions, while the methyl group influences its pharmacokinetic properties.
Properties
CAS No. |
208511-70-0 |
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Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.10 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4-methyl-1H-pyrazole |
InChI |
InChI=1S/C10H9BrN2/c1-7-6-12-13-10(7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) |
InChI Key |
ICJRBQCMYWPUHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1)C2=CC=C(C=C2)Br |
Purity |
95 |
Origin of Product |
United States |
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